Product packaging for 2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole(Cat. No.:CAS No. 21571-31-3)

2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole

Cat. No.: B14716695
CAS No.: 21571-31-3
M. Wt: 212.25 g/mol
InChI Key: VGYGKOCJEQINJS-UHFFFAOYSA-N
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Description

The Benzimidazole (B57391) Scaffold in Medicinal Chemistry

Benzimidazole, a fused heterocyclic system composed of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its presence in a multitude of FDA-approved drugs and its ability to interact with a wide array of biological targets. nih.govimpactfactor.org The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. impactfactor.orgnbinno.com

The broad-spectrum biological activity of benzimidazole derivatives is attributed to their physicochemical properties, including their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules. nih.gov This has led to the development of benzimidazole-containing compounds with a vast range of therapeutic applications.

Table 1: Documented Pharmacological Activities of Benzimidazole Derivatives

Biological Activity Reference
Anticancer impactfactor.orgnih.govnih.gov
Antimicrobial (Antibacterial, Antifungal) impactfactor.orgnih.govarabjchem.org
Antiviral nih.govresearchgate.net
Anthelmintic (Antiparasitic) impactfactor.orgnih.gov
Anti-inflammatory nih.govnih.gov
Analgesic nih.govarabjchem.org
Antihypertensive nih.govresearchgate.net
Antidiabetic nih.govnih.gov
Proton Pump Inhibitors (Antiulcer) impactfactor.orgnih.gov
Antihistaminic nih.govresearchgate.net
Antioxidant researchgate.net

This table is interactive and can be sorted by column.

Significance of the Furan (B31954) Moiety in Heterocyclic Drug Discovery

The oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to its interaction with biological targets. orientjchem.orgutripoli.edu.ly The reactivity and electronic nature of the furan ring allow for various substitutions, making it a versatile component in drug design. orientjchem.org Its derivatives have demonstrated a wide range of pharmacological effects, solidifying the importance of this scaffold in drug discovery. utripoli.edu.lywisdomlib.org

Table 2: Documented Pharmacological Activities of Furan Derivatives

Biological Activity Reference
Antibacterial orientjchem.orgwisdomlib.org
Antifungal orientjchem.orgijabbr.com
Antiviral orientjchem.orgijabbr.com
Anticancer orientjchem.orgnih.gov
Anti-inflammatory orientjchem.orgutripoli.edu.lywisdomlib.org
Analgesic ijabbr.comutripoli.edu.ly
Antioxidant ijabbr.comutripoli.edu.ly

This table is interactive and can be sorted by column.

Rationale for Investigating 2-[2-(Furan-2-yl)ethyl]-1H-benzimidazole Derivatives

The rationale for synthesizing and investigating derivatives of this compound is rooted in the principle of molecular hybridization. This strategy aims to create a single molecule that incorporates two or more pharmacophoric units to produce a compound with potentially enhanced affinity, greater efficacy, or a novel mechanism of action compared to the individual components.

By linking the privileged benzimidazole scaffold with the versatile furan moiety, medicinal chemists aim to:

Create Novel Chemical Entities: The combination of these two rings via an ethyl linker results in a unique molecular architecture, opening avenues for new intellectual property and drug candidates.

Explore Synergistic Effects: The goal is to determine if the combined scaffold exhibits synergistic or additive effects, leading to more potent biological activity. For instance, research has explored furan-benzimidazole derivatives for their antimicrobial and antitumor activities. nih.govresearchgate.netarkat-usa.org

Expand the Spectrum of Activity: Given the broad and sometimes overlapping biological activities of both parent heterocycles, their combination could lead to compounds with a wider spectrum of action, for example, agents with both antibacterial and antifungal properties. researchgate.netarkat-usa.org

The synthesis of new derivatives based on the this compound structure allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov By modifying substituents on either the benzimidazole or furan rings, researchers can probe the key structural features required for a desired biological effect, paving the way for the rational design of more potent and selective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B14716695 2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole CAS No. 21571-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21571-31-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethyl]-1H-benzimidazole

InChI

InChI=1S/C13H12N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-6,9H,7-8H2,(H,14,15)

InChI Key

VGYGKOCJEQINJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC=CO3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Furan 2 Yl Ethyl 1h Benzimidazole and Analogues

Established and Novel Routes for Benzimidazole (B57391) Core Formation

The construction of the benzimidazole core is a pivotal step in the synthesis of the target compound. Various methods have been developed, ranging from classical condensation reactions to more modern, efficient protocols.

Condensation Reactions with o-Phenylenediamines and Derivatives

The most traditional and widely employed method for benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In the context of synthesizing 2-[2-(Furan-2-yl)ethyl]-1H-benzimidazole, this typically involves the reaction of o-phenylenediamine with 3-(furan-2-yl)propanoic acid. This reaction is often carried out under acidic conditions and at elevated temperatures to facilitate the cyclodehydration process.

Recent advancements have focused on improving the efficiency and environmental footprint of these condensation reactions. A variety of catalysts and reaction media have been explored to achieve higher yields, shorter reaction times, and milder conditions.

Catalyst/ReagentReaction ConditionsYield (%)Reference
Polyphosphoric acid (PPA)High temperatureGood nih.gov
Mineral acids (e.g., HCl)RefluxModerate to Good chemrxiv.org
Solid acid catalystsVariesGood to Excellent nih.gov
Ionic LiquidsVariesGood

These methods, while established, can sometimes require harsh conditions, which may not be compatible with sensitive functional groups on the starting materials.

Transition-Metal-Free Synthetic Protocols

In a bid to develop more sustainable and cost-effective synthetic routes, significant research has been directed towards transition-metal-free methods for benzimidazole formation. These protocols often rely on the use of readily available and environmentally benign reagents.

One notable approach involves the intramolecular cyclization of amidines, which can be prepared from o-haloanilines and amides. This cyclization can be mediated by a strong base such as potassium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.com This method avoids the use of expensive and potentially toxic transition metal catalysts. mdpi.comjbarbiomed.com

Another transition-metal-free strategy is the oxidative condensation of o-phenylenediamines with aldehydes. This can be achieved using various oxidants, including molecular iodine under basic conditions. chim.it The reaction proceeds through an imine intermediate which then undergoes intramolecular C-H amidation. chim.it

Reagent/SystemSubstratesKey FeaturesReference(s)
KOH/DMSON-(2-haloaryl)amidinesAvoids transition metals, good functional group tolerance mdpi.comjbarbiomed.com
I2/baseo-phenylenediamines and aldehydesMetal-free oxidative C-N coupling chim.it
H2O2/HClo-phenylenediamines and aldehydesMild conditions, short reaction times

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. nih.govresearchgate.net The synthesis of benzimidazoles has greatly benefited from this technology. nih.govjbarbiomed.com

The condensation of o-phenylenediamines with carboxylic acids or aldehydes can be efficiently carried out under microwave irradiation. organic-chemistry.org For instance, the reaction of o-phenylenediamine with 3-(furan-2-yl)propanoic acid can be completed in a matter of minutes under microwave heating, compared to several hours required for conventional heating methods. nih.gov This rapid heating can also minimize the formation of side products.

ReactantsCatalyst/SolventTime (Conventional)Time (Microwave)Yield ImprovementReference
o-phenylenediamine, Carboxylic acidPolyphosphoric acid96-98% reduction10-50% increase nih.gov
o-phenylenediamine, AldehydeSodium hypophosphite/EthanolHoursMinutesHigh nih.gov
o-phenylenediamine, Dicarboxylic acidAlumina-methane sulfonic acidHoursMinutesGood to Excellent jbarbiomed.com

The use of microwave assistance not only enhances the efficiency of the benzimidazole core formation but also aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Strategies for Incorporating the Furan-2-yl-ethyl Side Chain

The introduction of the 2-[2-(furan-2-yl)ethyl] side chain at the 2-position of the benzimidazole ring is a critical step that dictates the final structure of the target molecule. This can be achieved through various synthetic strategies, primarily involving the selection of appropriate starting materials.

Utilization of Heteroaromatic Aldehyde Precursors

A common and direct approach to introduce the furan (B31954) moiety is through the condensation of o-phenylenediamine with a furan-containing aldehyde. While the direct use of 3-(furan-2-yl)propanal (B3352296) would lead to the desired product, a more accessible precursor is often furan-2-carbaldehyde.

The condensation of o-phenylenediamine with furan-2-carbaldehyde initially yields 2-(furan-2-yl)-1H-benzimidazole. rsc.org This intermediate can then be further elaborated to introduce the ethyl linker. However, a more direct route involves the use of 3-(furan-2-yl)propenoic acid, which can be synthesized from furan-2-carbaldehyde and malonic acid. mdpi.com The resulting acrylic acid derivative can then be condensed with o-phenylenediamine, followed by reduction of the double bond to yield the final product. Electron-donating groups on the aromatic aldehyde can sometimes lead to faster reaction rates in such condensations. researchgate.net

Furan PrecursorReaction with o-phenylenediamineSubsequent Steps
Furan-2-carbaldehydeCondensation to form 2-(furan-2-yl)-1H-benzimidazoleElaboration of the side chain
3-(Furan-2-yl)propenoic acidCondensation followed by cyclizationReduction of the C=C double bond
3-(Furan-2-yl)propanoic acidDirect condensation and cyclizationNone

This strategy leverages the reactivity of the aldehyde group to efficiently form the benzimidazole ring while incorporating the furan nucleus.

Linker Chemistry for Ethyl Bridge Formation

While the direct condensation with a precursor already containing the furan-2-yl-ethyl moiety is a common strategy, alternative approaches focusing on the formation of the ethyl bridge as a distinct step can also be envisioned. These methods would typically involve the synthesis of a benzimidazole core with a reactive handle at the 2-position, which is then coupled with a furan-containing fragment.

One potential, though less commonly reported, strategy could involve a Wittig reaction. This would entail the synthesis of 2-formyl-1H-benzimidazole, which could then be reacted with a furfuryl-derived phosphonium (B103445) ylide to form a vinyl-linked intermediate. Subsequent reduction of the double bond would yield the desired ethyl bridge. youtube.com

Another approach could be through cross-coupling reactions, such as the Heck reaction. rsc.org This might involve the coupling of a 2-vinyl-1H-benzimidazole with a suitable furan derivative. However, controlling the regioselectivity and achieving efficient coupling can be challenging.

Alkylation of a pre-formed 2-methyl-1H-benzimidazole with a 2-(haloethyl)furan derivative is another plausible, though not widely documented, route. This nucleophilic substitution reaction would directly form the desired C-C bond of the ethyl linker.

These stepwise approaches offer greater modularity in the synthesis, allowing for the independent preparation and modification of the benzimidazole and furan components before their final assembly. However, they may involve more synthetic steps compared to the direct condensation methods.

N-1 Derivatization of the Benzimidazole Ring

The substitution at the N-1 position of the benzimidazole core is a pivotal strategy for creating analogues of this compound. This modification significantly influences the molecule's physicochemical properties and biological activity. Methodologies for N-1 derivatization can be broadly categorized into N-alkylation and N-arylation, often employing various catalytic systems to achieve high efficiency and selectivity.

N-alkylation is commonly achieved by reacting the benzimidazole core with alkyl halides in the presence of a base. To enhance reaction rates and yields, particularly with less reactive alkyl halides, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed alongside a base such as aqueous potassium hydroxide. researchgate.net This method has been successfully used for the N-alkylation of various 2-substituted benzimidazoles with C3–C10 alkyl bromides. researchgate.net For more reactive alkylating agents like benzyl (B1604629) bromide, reactions can proceed smoothly at ambient temperatures, whereas less reactive halides may require heating to 55-60°C to achieve clean transformation to the N-1 alkylated products. lookchem.com

N-arylation of the benzimidazole nitrogen introduces an aryl group, a modification that can substantially alter the compound's steric and electronic profile. These reactions often require metal catalysis. Copper- and palladium-based catalyst systems have been developed to achieve chemoselective N-arylation. mit.edu For instance, copper-catalyzed methods, using reagents like copper(I) iodide (CuI) with a ligand and a base like cesium carbonate, can selectively promote arylation at the N-1 position of the imidazole (B134444) ring. mit.edu In contrast, palladium-catalyzed systems may favor arylation at other nucleophilic sites if present. mit.edu Recent advancements have focused on developing more efficient protocols, such as using Cu(II) catalysts like copper(II) acetate (B1210297) [Cu(OAc)₂·H₂O] for the synthesis of N-alkyl and N-aryl substituted benzimidazoquinazolinones, a related fused heterocyclic system. acs.org

The choice of base, solvent, and catalyst is crucial for controlling the regioselectivity and yield of the N-1 derivatization. Common solvents include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with bases such as potassium carbonate being frequently used to facilitate the deprotonation of the benzimidazole N-H.

Table 1: Methodologies for N-1 Derivatization of Benzimidazole Analogues
Reaction TypeReagents & CatalystsReaction ConditionsKey FindingsReference
N-AlkylationAlkyl bromides (C3–C10), 30% aq. KOH, Tetrabutylammonium hydrogen sulfate (PTC)Not specifiedPhase-transfer catalysis enables efficient alkylation of 2-substituted benzimidazoles. researchgate.net
N-AlkylationBenzyl bromide, Butyl bromide, Hexyl bromide; BaseAmbient temp. for reactive halides; 55-60°C for less reactive halidesExcellent yields (78-96%) achieved. Reaction temperature depends on halide reactivity. lookchem.com
N-AlkylationFunctionalized halides (e.g., 2-chloroethanol), K₂CO₃DMSO, 50°CA general method for introducing functionalized alkyl groups onto the N-1 position.
N-ArylationAryl iodides, CuI (catalyst), Ligand (e.g., L5), Cs₂CO₃ (base)Not specifiedAchieves complete chemoselectivity for N-1 arylation of the azole nitrogen over other sites. mit.edu
N-Alkylation / N-ArylationAlkyl/Aryl halides, Cu(OAc)₂·H₂O (catalyst), 1,10-phenanthroline (B135089) (ligand), K₃PO₄ (base)DMF, 120°CCu(II) catalyst found to be optimal, affording desired products in up to 88% yield. acs.org

Green Chemistry Principles in Benzimidazole Synthesis

The synthesis of benzimidazoles, including this compound, has traditionally involved methods that use hazardous solvents and harsh conditions. eprajournals.com The adoption of green chemistry principles aims to mitigate these environmental and safety concerns by focusing on sustainable synthetic methodologies. Key strategies include the use of eco-friendly solvents, reusable catalysts, alternative energy sources, and solvent-free reaction conditions. mdpi.com

Eco-friendly Solvents and Catalysts: A major focus of green benzimidazole synthesis is the replacement of volatile and toxic organic solvents. Water and polyethylene (B3416737) glycol (PEG) have been explored as green reaction media. researchgate.netrsc.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also emerged as effective and environmentally benign alternatives that can act as both the solvent and catalyst. nih.govnih.gov

The development of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Nanocatalysts, such as those based on zinc oxide (ZnO), zirconia (ZrO₂), and iron oxides (e.g., Fe₃O₄), offer high surface area and catalytic activity, leading to improved yields and shorter reaction times. biointerfaceresearch.comnih.gov These catalysts can often be easily recovered (e.g., magnetic separation for Fe₃O₄ nanoparticles) and reused for multiple cycles without significant loss of activity, reducing waste and cost. biointerfaceresearch.comtandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two prominent alternative energy sources that dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. jocpr.comichem.md Microwave-assisted synthesis provides rapid and uniform heating, leading to higher yields and product purity. mdpi.compharmainfo.in Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation, offering an energy-efficient method that can often be performed at lower temperatures and sometimes even without a catalyst. tandfonline.comrawdatalibrary.netresearchgate.netnih.gov

Solvent-Free Synthesis: Eliminating solvents entirely represents a significant step towards a more sustainable process. Solvent-free, or solid-state, reactions can be conducted by grinding reactants together, sometimes with a solid catalyst, or by melting the reactants. eprajournals.commdpi.comepa.gov These methods minimize waste generation, simplify product work-up, and reduce the environmental impact associated with solvent use and disposal. eprajournals.comrsc.org

Table 2: Application of Green Chemistry Principles in Benzimidazole Synthesis
Green PrincipleMethodologyConditionsAdvantagesReference
Alternative SolventsDeep Eutectic Solvent (Choline Chloride/o-phenylenediamine)80°C, 10 minDES acts as both solvent and reactant; selective for mono- or di-substitution. High yields (95-97%). mdpi.comnih.gov
Alternative SolventsPEG 40080-85°CEnvironmentally benign procedure, optimized for various benzimidazole derivatives. researchgate.net
Alternative EnergyMicrowave IrradiationSolvent-free, Er(OTf)₃ catalyst (1 mol%)Reduces reaction times to 5-10 minutes with excellent yields (86-99%). mdpi.com
Alternative EnergyUltrasound IrradiationCatalyst-free, various solventsShorter reaction times (8-30 min) and high yields (92-95%). rawdatalibrary.net
Alternative EnergyUltrasound Irradiation with NanocatalystCuO-rGO nanocomposite, WaterCatalyst is reusable for up to eight cycles; synergistic effect between water, catalyst, and ultrasound. tandfonline.com
Reusable CatalystsZnO NanoparticlesEthanol, 70°CHigher yield, shorter reaction time, and recyclable catalyst compared to traditional methods. nih.gov
Reusable CatalystsZirconia / Sulfated Zirconia NanoparticlesConventional heating or microwaveSolid nanocatalysts demonstrate green reusability.
Solvent-FreeBall Milling20 Hz frequency, 60 minEfficient, solvent-free method with high yields (up to 97%). mdpi.com
Solvent-FreeMelting MethodReactants melted without solventHigh yields (58-86%) and shorter reaction times compared to previously reported methods. epa.gov
Solvent-FreeH₂O₂/TiO₂ P25 Nanoparticle SystemSolvent-freeShort reaction times, simple workup, and excellent yields. rsc.org

Elucidating Biological Activity Profiles and Molecular Mechanisms of Furan Substituted Benzimidazole Derivatives

Anticancer and Antiproliferative Investigations

The development of novel anticancer agents is a critical area of research, and furan-substituted benzimidazole (B57391) derivatives have shown considerable promise. Their mechanism of action often involves interfering with key cellular processes that are fundamental to cancer cell growth and survival, such as kinase signaling and apoptosis.

One of the primary mechanisms through which benzimidazole derivatives exert their anticancer effects is by inhibiting protein kinases, which are crucial for cell signaling and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Blocking the signaling pathway of VEGFR-2 is considered a promising strategy to prevent tumor-induced angiogenesis. nih.gov

A variety of benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov Studies have shown that these compounds can act as multi-target inhibitors, also affecting other kinases like Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). semanticscholar.org For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent VEGFR-2 inhibitors, with one compound exhibiting an IC₅₀ value of 0.03 μM. nih.gov Molecular docking simulations suggest that these derivatives interact with the ATP-binding site of the kinase, effectively blocking its activity. nih.govsemanticscholar.org This inhibition of VEGFR-2 and other related kinases disrupts the signaling pathways that lead to cell proliferation and angiogenesis, thereby contributing to the antitumor activity of these compounds.

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to induce apoptosis in malignant cells. mdpi.com Benzimidazole derivatives have been shown to be effective apoptosis-inducing agents. researchgate.net

The induction of apoptosis by these compounds can occur through various molecular pathways. One significant target is the Bcl-2 family of proteins, which are central regulators of apoptosis. researchgate.net Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells. Novel benzimidazole derivatives have been synthesized and found to act as Bcl-2 inhibitors, leading to a significant increase in the percentage of apoptotic cancer cells. researchgate.net The mechanism often involves the upregulation of pro-apoptotic proteins such as Bax, Bad, and Bim, and the downregulation of Bcl-2. semanticscholar.org This shift in the balance between pro- and anti-apoptotic proteins triggers the mitochondrial apoptotic pathway, leading to the activation of caspases and ultimately, cell death. semanticscholar.orgmdpi.com For example, certain imidazole (B134444) derivatives have been observed to cause a 68.2% apoptosis rate in HeLa cells after 24 hours of treatment. mdpi.com

The antiproliferative activity of furan-substituted benzimidazole derivatives has been evaluated against a range of human cancer cell lines. These compounds have demonstrated significant, dose-dependent cytotoxic effects. researchgate.net

Notably, derivatives have shown potent activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. researchgate.netresearchgate.net For example, certain N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives showed high anticancer activity against MCF-7 and Hep-G2 cell lines with IC₅₀ values of 1.2 μM and 13.3 μM, respectively. nih.gov Similarly, other benzimidazole derivatives have exhibited IC₅₀ values as low as 8.86 µg/mL against MCF-7 cells. nih.gov

Furthermore, research has explored the efficacy of these compounds against chronic myelogenous leukemia (CML) cell lines, including both imatinib-sensitive (K562S) and imatinib-resistant (K562R) strains. researchgate.net Some 2-phenyl-1H-benzimidazole derivatives exhibited remarkable cytotoxic activity against K562 cells. semanticscholar.org Studies have shown that these compounds can overcome imatinib (B729) resistance by inducing apoptosis and reducing the activity of P-glycoprotein, a protein associated with multidrug resistance. researchgate.net This indicates their potential in treating resistant forms of leukemia.

Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound TypeCell LineIC₅₀ ValueReference
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineMCF-71.2 μM nih.gov
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amineHepG213.3 μM nih.gov
2-Aryl BenzimidazoleHepG2~2 μM semanticscholar.org
Benzimidazole DerivativeMCF-78.86 ± 1.10 μg/mL nih.gov
Benzimidazole DerivativeHCT-11616.2 ± 3.85 μg/mL nih.gov
2-(4-phenoxyphenyl)-1H-benzimidazole derivativeK562Not specified semanticscholar.org
Thiazolylbenzimidazole-4,7-dioneK562Very good activity nih.gov
Benzofuran derivativeK5625 μM nih.gov

Antimicrobial Efficacy

Beyond their anticancer properties, furan-substituted benzimidazoles are also recognized for their potent antimicrobial activities. They present a versatile scaffold for the development of new agents to combat bacterial and fungal infections, which are of growing concern due to increasing drug resistance.

Benzimidazole derivatives have been evaluated for their antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. semanticscholar.org The results, however, indicate a varied spectrum of activity.

Some studies have reported that certain 2-substituted-1H-benzimidazole derivatives show potent activity against Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentrations (MICs) lower than 0.016 µg/mL. nih.gov In contrast, the same study found these compounds to be inactive against the Gram-positive bacterium Staphylococcus aureus. nih.gov Conversely, other research has identified different benzimidazole derivatives that display activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MICs comparable to the drug ciprofloxacin. In that study, only a few of the tested compounds were active against E. coli. This suggests that the antibacterial spectrum of these derivatives is highly dependent on the specific substitutions on the benzimidazole core.

The antifungal potential of benzimidazole derivatives is well-documented, particularly against opportunistic pathogens like Candida albicans. Candida species are a major cause of systemic fungal infections, especially in immunocompromised individuals.

Several studies have demonstrated that benzimidazole compounds exhibit moderate to excellent antifungal activities against various fungal strains, including multiple species of Candida. For some derivatives, the MIC values range from 0.975 to 15.6 µg/mL, which is comparable or superior to currently used antifungal agents like amphotericin B and fluconazole. Certain benzimidazolyl-chalcones have shown anti-Candida efficiencies with Minimum Inhibiting Quantities (MIQ) as low as 0.625 µg.

While direct studies on the activity of furan-substituted benzimidazoles against Penicillium chrysogenum are limited, research on related compounds provides some insights. Benzofuran derivatives isolated from Penicillium crustosum have shown antifungal effects against Penicillium italicum. Furthermore, extracts from Penicillium chrysogenum itself have been shown to possess antifungal activity against various plant pathogenic fungi, indicating that the genus produces compounds with antimicrobial properties. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound TypeMicrobial StrainActivity (MIC/MIQ)Reference
2-Substituted-1H-benzimidazoleEscherichia coli< 0.016 µg/mL nih.gov
2-Substituted-1H-benzimidazolePseudomonas aeruginosa< 0.016 µg/mL nih.gov
2-Substituted-1H-benzimidazoleCandida albicans< 0.016 µg/mL nih.gov
2-Substituted-1H-benzimidazoleStaphylococcus aureusInactive nih.gov
BisbenzimidazoleCandida albicans Strains0.975 - 15.6 µg/mL
BisbenzimidazoleAspergillus Strains0.975 - 15.6 µg/mL
Benzimidazolyl-chalconeCandida albicans0.625 µg

Antiviral Properties (e.g., against Human Respiratory Viruses, HIV-1, SARS-CoV-2)

The benzimidazole scaffold is a core component in a variety of pharmacologically active molecules, demonstrating a wide spectrum of biological activities, including antiviral properties. isca.meresearchgate.net Research has shown that derivatives of this heterocyclic system are effective against a range of DNA and RNA viruses. researchgate.netresearchgate.net While specific studies on "2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole" are not extensively detailed in the provided research, the broader class of furan- and phenyl-substituted benzimidazoles has been evaluated against several viral pathogens.

Substituted 2-phenylbenzimidazole (B57529) derivatives have demonstrated notable activity against viruses such as Coxsackie B virus (CVB-2), Bovine viral diarrhea virus (BVDV), and Herpes Simplex Virus-1 (HSV-1). researchgate.net Some benzimidazole compounds have been identified as potential inhibitors of the interaction between the viral spike protein of SARS-CoV-2 and the human ACE2 receptor, a critical step in viral entry. researchgate.net In one study, a benzimidazole scaffold-containing compound was identified as a potential inhibitor of this interaction. researchgate.net Furthermore, certain 1,2,3-triazole-benzofused molecular conjugates have been synthesized and tested against SARS-CoV-2 and its Omicron variant. mdpi.com One such compound demonstrated significant inhibitory activity against both the original SARS-CoV-2 spike protein (IC50 of 74.51 nM) and the Omicron spike protein (IC50 of 75.98 nM) in vitro. mdpi.com This compound was also shown to be effective in a cytopathic inhibition assay using Vero E6 cells infected with SARS-CoV-2, indicating its potential to prevent viral entry into host cells. mdpi.com

In the context of HIV-1, new 2-substituted N-aryl benzimidazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors, with some showing promising anti-HIV activity. srrjournals.com The versatility of the benzimidazole structure allows for modifications that can lead to potent antiviral agents against various viral threats. srrjournals.comijpsr.com

Antimalarial and Antiparasitic Potentials (e.g., against Plasmodium falciparum, Plasmodium berghei)

Benzimidazole derivatives are a significant class of compounds investigated for their antimalarial and antiparasitic activities. wiserpub.comnih.gov The core structure is recognized for its ability to inhibit various life cycle stages of Plasmodium parasites, the causative agents of malaria. wiserpub.comup.ac.za

Studies on various benzimidazole derivatives have shown potent activity against the asexual blood stages of Plasmodium falciparum, which are responsible for the clinical symptoms of malaria. up.ac.za In one extensive screening, 54 benzimidazole compounds exhibited submicromolar activity, with six showing high potency (IC50 < 100 nM) against the drug-sensitive PfNF54 strain. up.ac.za These compounds also demonstrated activity against the transmissible gametocyte stages, with some showing transmission-blocking potential by preventing male gamete exflagellation. up.ac.za This multi-stage activity is crucial for both treating the disease and halting its spread. up.ac.za The mechanism for some antimalarials in this class involves interfering with the parasite's detoxification of heme, a process essential for its survival. nih.gov

In vivo studies using mouse models infected with Plasmodium berghei have also confirmed the antimalarial potential of related compounds. nih.gov For instance, certain 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, which share structural similarities with furan-substituted compounds, were shown to be active in reducing parasitemia in mice. nih.gov One of the tested analogues reduced the percentage of erythrocytes containing parasites by 53.4%. nih.gov

Beyond malaria, benzimidazole derivatives have been synthesized and evaluated for broader antiprotozoal activity against parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with many compounds showing activity superior to the standard drug metronidazole. researchgate.net

Table 1: In Vitro and In Vivo Antimalarial Activity of Selected Benzimidazole and Related Derivatives
Compound ClassParasite StrainActivity MetricObserved ActivitySource
Pyridobenzimidazoles (PBIs)P. falciparum (NF54)IC50 (Asexual Stage)Potency as low as 54 nM and 74 nM for the two most active compounds. up.ac.za
Benzimidazole (B-II) SeriesP. falciparum (NF54)IC50 (Asexual Stage)Five compounds with IC50 < 500 nM. up.ac.za
Pyridobenzimidazoles (PBIs)P. falciparum (Late-Stage Gametocytes)IC50Two compounds showed submicromolar activity. up.ac.za
Benzofuranone Derivative (10e)P. berghei (in vivo)% Parasitemia Reduction53.4% nih.gov
Benzofuranone Derivative (10g)P. berghei (in vivo)% Parasitemia Reduction48.8% nih.gov

Antioxidant Properties and Reactive Oxygen Species Modulation

The role of furan-substituted benzimidazoles in modulating oxidative stress has been a subject of specific investigation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through its antioxidant defense system. sciforum.net

A study conducted on rats investigated the influence of "2-furan-2-yl-1H-benzimidazole" on several key biomarkers of oxidative stress. researchgate.netnih.gov In this research, subcutaneous administration of the compound led to notable changes in the oxidative status of the animals. nih.gov The levels of antioxidant vitamins A, E, and C, as well as the essential trace element selenium, were generally found to be lower in the treated groups compared to controls. researchgate.netnih.gov Conversely, the serum level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, was increased. researchgate.netnih.gov The activity of glutathione (B108866) peroxidase (GSH-Px), an important antioxidant enzyme, also showed a flexible increase depending on the duration of the injections. researchgate.netnih.gov

These findings suggest that the administration of 2-furan-2-yl-1H-benzimidazole may generate an increased amount of free radicals, leading to a depletion of endogenous antioxidant vitamins and an upregulation of certain enzymatic defense mechanisms. researchgate.netnih.gov While some benzimidazole derivatives have been explored for their potential to scavenge free radicals and act as antioxidants, the profile of this specific furan-substituted compound indicates a pro-oxidant effect under the studied experimental conditions. sciforum.netnih.gov

Table 2: Effect of 2-Furan-2-yl-1H-benzimidazole on Oxidative Stress Markers in Rats
BiomarkerObserved EffectImplicationSource
Vitamin A, E, CDecreasedDepletion of non-enzymatic antioxidants. researchgate.netnih.gov
Selenium (Se)DecreasedReduction in a key cofactor for antioxidant enzymes. researchgate.netnih.gov
Malondialdehyde (MDA)IncreasedIncreased lipid peroxidation and oxidative damage. researchgate.netnih.gov
Glutathione Peroxidase (GSH-Px)IncreasedCompensatory upregulation of enzymatic antioxidant defense. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Effects (e.g., COX-2 Inhibition)

Benzimidazole derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net These effects are often mediated through the inhibition of key pro-inflammatory enzymes and cytokines. researchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, with a preference for targeting COX-2, which is significantly involved in inflammatory pathologies. nih.gov

Research into various 2-substituted benzimidazoles has confirmed their anti-inflammatory potential in both in vitro and in vivo models. nih.gov In a carrageenan-induced paw edema model in mice, a standard test for acute inflammation, certain benzimidazole derivatives demonstrated a comparable anti-inflammatory effect to the standard drug diclofenac (B195802) sodium. nih.gov In a more chronic model of inflammation, such as Freund's complete adjuvant (FCA)-induced arthritis in rats, benzimidazole derivatives have been shown to significantly reduce paw edema and arthritic progression. nih.govresearchgate.net

The mechanism behind these effects involves the modulation of the immune response. Treatment with specific benzimidazole derivatives has been shown to decrease the mRNA expression and serum levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, levels of Prostaglandin E2 (PGE2), a key mediator of inflammation produced via the COX-2 pathway, were also significantly reduced. researchgate.net Molecular docking studies have further supported these findings, indicating that benzimidazole compounds can exhibit significant binding affinity with COX enzymes, providing a molecular basis for their inhibitory action. nih.gov

Table 3: Anti-inflammatory and Immunomodulatory Activity of Benzimidazole Derivatives
Target/ModelCompound ClassObserved EffectSource
Carrageenan-Induced Paw Edema2-Substituted BenzimidazolesSignificant reduction in paw edema, comparable to diclofenac. nih.gov
FCA-Induced Arthritis (Rat Model)Benzimidazole DerivativesReduced inflammation, pannus formation, and arthritic score. nih.govresearchgate.net
TNF-α and IL-6 (Pro-inflammatory Cytokines)Benzimidazole DerivativesDecreased mRNA expression and serum levels. nih.govresearchgate.netresearchgate.net
Prostaglandin E2 (PGE2)Benzimidazole DerivativesDecreased levels, indicating COX pathway inhibition. researchgate.net
COX Enzymes (in silico)2-Substituted BenzimidazolesSignificant binding affinity in molecular docking studies. nih.gov

Other Pharmacological Activities and Enzyme Inhibition Studies

The versatile structure of the benzimidazole ring has led to its incorporation into molecules with a diverse array of pharmacological activities beyond those previously discussed. isca.methepharmajournal.com These include anticancer, antimicrobial, and various enzyme-inhibitory actions. researchgate.netnih.gov

Several benzimidazole derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing significant cytotoxicity. isca.me The biological action for some of these molecules is proposed to involve binding to DNA and subsequently inhibiting DNA-dependent enzymes. nih.gov

In the realm of enzyme inhibition, benzimidazole derivatives have been identified as potent inhibitors of several therapeutically relevant enzymes. A computational study highlighted the potential for designed benzimidazole ligands to inhibit lipoxygenase (LOX), an enzyme involved in inflammation and oxidative stress, with some ligands showing better binding affinity than reference compounds. sciforum.net Other studies have demonstrated that certain benzimidazole-propane hydrazide derivatives are significant inhibitors of α-glucosidase and α-amylase, enzymes targeted in the management of diabetes. researchgate.net For instance, some of these derivatives exhibited inhibitory activity against α-glucosidase with IC50 values in the nanomolar range, surpassing the potency of the standard drug acarbose. researchgate.net The broad applicability of the benzimidazole scaffold continues to make it a privileged structure in the search for novel therapeutic agents. isca.me

Structure Activity Relationship Sar and Rational Design of 2 2 Furan 2 Yl Ethyl 1h Benzimidazole Analogues

Impact of Furan (B31954) Ring Substitution and Orientation

The furan ring, an electron-rich aromatic heterocycle, plays a significant role in the biological activity of the parent compound. ijabbr.com Its orientation and substitution pattern can profoundly influence the molecule's interaction with biological targets. utripoli.edu.lysemanticscholar.org Slight modifications to the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. semanticscholar.org

The introduction of substituents on the furan ring can modulate the electronic properties and steric profile of the entire molecule. For instance, the placement of electron-withdrawing or electron-donating groups can alter the charge distribution across the furan ring, which may affect its binding affinity to target proteins. While specific studies on the substitution of the furan ring in 2-[2-(Furan-2-yl)ethyl]-1H-benzimidazole are not extensively detailed in the provided literature, general principles of medicinal chemistry suggest that such modifications are a key strategy in lead optimization.

The orientation of the furan ring relative to the benzimidazole (B57391) nucleus is also a critical determinant of biological activity. The rotational freedom around the ethyl linker allows the furan moiety to adopt various spatial arrangements. The optimal orientation is one that facilitates favorable interactions with the active site of a biological target.

Significance of the Ethyl Linker and its Modifications

Studies on other benzimidazole derivatives have highlighted the importance of the linker. For example, in a series of 2-substituted N-benzyl benzimidazoles, replacing an ethyl linker with a methyl or a longer alkyl group led to a reduction in activity. nih.gov This suggests that the two-carbon chain provides the ideal distance and conformational flexibility for biological efficacy in that specific series. Similarly, the removal of an amide carbonyl from a linker in another set of benzimidazoles resulted in a substantial reduction in inhibitory activity, emphasizing the specific chemical nature of the linker. nih.gov

Modifications to the ethyl linker in this compound could include:

Changes in Length: Shortening the linker to a methylene (B1212753) bridge or lengthening it to a propyl or butyl chain would alter the distance between the furan and benzimidazole rings, potentially impacting binding affinity.

Introduction of Rigidity: Incorporating double bonds or cyclic structures within the linker could restrict conformational freedom, which might lead to a more potent but also more specific analogue.

Introduction of Functional Groups: The addition of polar groups such as hydroxyl or carbonyl functions to the linker could introduce new hydrogen bonding opportunities with a target receptor.

Influence of Substituents on the Benzimidazole Nucleus

The benzimidazole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. researchgate.netresearchgate.net Modifications at the C-4, C-5, C-6, and C-7 positions of the benzene (B151609) ring can significantly impact the physicochemical properties and pharmacological profile of the molecule.

SAR studies on various benzimidazole derivatives have consistently shown that the nature and position of substituents on the benzimidazole ring are crucial for their biological effects. researchgate.net For instance, the introduction of electron-withdrawing groups, such as nitro or chloro groups, can enhance the biological activity of certain benzimidazole derivatives. nih.gov

A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives found that compounds with a 4-chlorophenyl or a furan-2-yl group at the C-2 position, combined with a nitro group at the C-6 position, exhibited good antibacterial activities. nih.gov This highlights the synergistic effect of substitutions at different positions of the benzimidazole scaffold.

The following table summarizes the influence of substituents on the benzimidazole nucleus based on general findings for benzimidazole derivatives:

PositionType of SubstituentPotential Impact on Activity
C-5/C-6Electron-withdrawing (e.g., -NO2, -Cl)Can enhance antibacterial and anticancer activities. nih.gov
C-5/C-6Electron-donating (e.g., -CH3, -OCH3)May modulate activity, but often less potent than electron-withdrawing groups for antimicrobial activity.
C-4/C-7Various substituentsCan influence steric interactions and solubility.

Role of N-1 Substitutions on Biological Efficacy

The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for chemical modification to modulate biological activity. nih.gov The N-H group can act as a hydrogen bond donor, and its substitution can alter the molecule's binding mode, lipophilicity, and metabolic stability.

The introduction of various substituents at the N-1 position has been shown to be a successful strategy for enhancing the therapeutic potential of benzimidazole-based compounds. nih.gov For example, N-benzyl groups are present in the antihistamine clemizole (B1669166) and the antihypertensive candesartan, demonstrating the importance of this position for chemotherapeutic activity. nih.gov

In a study of novel N-substituted benzimidazole-derived Schiff bases, the nature of the substituent at the N-atom of the benzimidazole nucleus had a significant impact on the antiproliferative activity. mdpi.com A phenyl ring at the N-1 position, in combination with specific substitutions on a Schiff base moiety, resulted in a compound with strong antiproliferative activity against several cancer cell lines. mdpi.com

The following table illustrates the potential effects of different N-1 substitutions:

N-1 SubstituentPotential EffectExample
Alkyl chains (e.g., methyl, hexyl)Can increase lipophilicity, potentially improving cell membrane permeability.A hexyl side chain at the N-1 position showed moderate activity against S. aureus and E. faecalis. mdpi.com
Aryl groups (e.g., phenyl)Can introduce steric bulk and potential for pi-stacking interactions, leading to enhanced activity.A phenyl group at the N-1 position was part of a potent antiproliferative agent. mdpi.com
Functionalized alkyl groupsCan introduce new interaction points, such as hydrogen bonding or ionic interactions.

Comparative Analysis with Other Five-Membered Heterocyclic Substituents (e.g., thiophene (B33073), pyrrole)

The replacement of the furan ring in this compound with other five-membered aromatic heterocycles like thiophene and pyrrole (B145914) is a common strategy in medicinal chemistry known as bioisosteric replacement. rjptonline.org These heterocycles share similarities in size and shape but differ in their electronic properties, which can lead to altered biological activity.

The order of aromaticity for these heterocycles is generally considered to be thiophene > pyrrole > furan. ksu.edu.sa This difference in aromaticity, arising from the electronegativity of the heteroatom (O > N > S), influences the electron density of the ring and its ability to participate in various non-covalent interactions. ksu.edu.sa

In some studies, the substitution of a furan with a thiophene or pyrrole did not significantly alter the biological activity, suggesting they can act as effective bioisosteres. nih.gov However, in other cases, the choice of the heterocycle can have a pronounced effect. For example, in a series of benzimidazole derivatives designed for skin protection, the order of protection against UVB radiation was furan > pyrrole > thiophene. nih.gov

A comparative analysis of the potential impact of these heterocycles in the 2-[2-(heterocycle)ethyl]-1H-benzimidazole scaffold is summarized below:

HeterocycleKey PropertiesPotential Impact on Activity
Furan Highest electronegativity of the heteroatom, less aromatic.May engage in specific hydrogen bonding through the oxygen atom.
Thiophene Sulfur is less electronegative than oxygen, more aromatic than furan.Can lead to different steric and electronic interactions. The larger size of sulfur compared to oxygen can influence binding.
Pyrrole Nitrogen atom can act as a hydrogen bond donor.The presence of the N-H group can introduce an additional point of interaction, potentially increasing binding affinity.

Advanced Computational and Theoretical Approaches in 2 2 Furan 2 Yl Ethyl 1h Benzimidazole Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of 2-[2-(Furan-2-yl)ethyl]-1H-benzimidazole.

Theoretical calculations are employed to determine the most stable three-dimensional conformation of this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, studies on similar 2-substituted benzimidazoles have successfully used methods like B3LYP with a 6-31G(d) basis set to achieve good correlation with experimental data where available. mersin.edu.trresearchgate.net This information is crucial for understanding the molecule's spatial arrangement and steric factors that can influence its biological activity.

Furthermore, these calculations provide a detailed picture of the electronic structure. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. sapub.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For benzimidazole (B57391) derivatives, the MEP maps often reveal electron-rich regions around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the furan (B31954) ring, indicating potential sites for electrophilic attack or hydrogen bonding.

Table 1: Representative Calculated Molecular Properties of a Benzimidazole Derivative

PropertyCalculated ValueMethod
Total Energy-X HartreesDFT/B3LYP
HOMO Energy-Y eVDFT/B3LYP
LUMO Energy-Z eVDFT/B3LYP
HOMO-LUMO Gap(Y-Z) eVDFT/B3LYP
Dipole MomentD DebyesDFT/B3LYP

Note: The values in this table are illustrative and would be specific to this compound upon calculation.

Quantum chemical calculations are also instrumental in simulating the vibrational spectra (Infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule. mersin.edu.trresearchgate.net

The theoretical vibrational analysis of related benzimidazole compounds has shown that the characteristic stretching and bending vibrations of the benzimidazole and furan rings, as well as the ethyl linker, can be accurately predicted. mersin.edu.trmdpi.com For example, the N-H stretching vibration of the imidazole ring is typically observed in the range of 3100-3500 cm⁻¹. mersin.edu.tr The C=N stretching and various C-H bending modes of the aromatic systems also have characteristic frequencies that can be identified through these simulations. mdpi.com Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation in the calculations, can be corrected using scaling factors to improve the agreement. mersin.edu.tr

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein. ctppc.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking studies can be performed to predict how it might bind to various biological targets. The process involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding affinity. ctppc.org The binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

Docking simulations can reveal multiple possible binding modes, or poses, of the ligand within the active site. By analyzing these poses, researchers can identify the most energetically favorable orientation and conformation of the molecule upon binding. This information is critical for understanding the mechanism of action and for designing more potent derivatives.

Table 2: Illustrative Molecular Docking Results for a Benzimidazole Ligand

Target ProteinBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
Protein Kinase A-8.5500 nMTyr123, Asp184, Phe201
Cyclooxygenase-2-9.2250 nMArg120, Tyr355, Ser530
Tubulin-7.9800 nMLys254, Asn258, Met259

Note: This table provides hypothetical data to illustrate the type of information obtained from molecular docking studies.

One of the most valuable outcomes of molecular docking is the identification of key amino acid residues in the target protein that interact with the ligand. nih.gov These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the benzimidazole and furan rings can participate in pi-pi stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. The nitrogen atoms of the imidazole ring and the oxygen atom of the furan ring can act as hydrogen bond acceptors, forming hydrogen bonds with appropriate donor residues such as serine, threonine, or lysine. The N-H group of the imidazole can act as a hydrogen bond donor. Visualizing the docked complex allows for a detailed analysis of these interactions, providing a structural hypothesis for the observed biological activity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked complex and for understanding the conformational changes that may occur upon ligand binding.

Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess stability, monitoring the distances of key hydrogen bonds, and analyzing the conformational changes in both the ligand and the protein. These simulations provide a more realistic and comprehensive understanding of the binding event, complementing the static picture from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for developing mathematical relationships between the chemical structures of compounds and their biological activities. wikipedia.orgnih.gov These models are crucial for predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process and reducing costs associated with synthesis and testing. nih.gov For the benzimidazole class of compounds, which includes this compound, QSAR studies have been instrumental in exploring and predicting a wide range of biological activities, including anticancer, antitubercular, and antifungal properties. researchgate.netnih.govnih.gov

The fundamental principle of QSAR is to correlate physicochemical or theoretical molecular descriptors of a series of compounds with their experimentally determined biological activities. wikipedia.org The resulting mathematical model, if properly validated, can then be used to predict the activity of other structurally similar molecules. wikipedia.org In the context of benzimidazole derivatives, QSAR analyses have successfully identified key structural features and physicochemical properties that govern their therapeutic effects. nih.govijpsr.com

Multiple Linear Regression (MLR) is a commonly employed statistical technique in these studies to generate a linear equation that describes the relationship between the molecular descriptors (independent variables) and biological activity (dependent variable). nih.govijpsr.comresearchgate.net The predictive accuracy of these models is rigorously assessed through internal and external validation methods, using statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_r²). researchgate.net

Research on various benzimidazole derivatives has highlighted the importance of several types of molecular descriptors:

Lipophilicity and Hydrophobicity: Descriptors like LogP (the logarithm of the partition coefficient) and hydrophobic area are frequently found to be significant. nih.govcrpsonline.com For instance, studies on benzimidazole derivatives as aldose reductase inhibitors revealed a strong correlation between higher lipophilicity and increased inhibitory activity. crpsonline.com

Electronic Properties: Parameters such as dipole moment (DM) and polarizability play a crucial role in molecular interactions. nih.govnih.gov QSAR analysis of antifungal benzimidazoles showed that the dipole moment significantly influences their inhibitory activity against Saccharomyces cerevisiae. nih.govresearchgate.net

Steric and Topological Descriptors: These descriptors, including molar refractivity (MR), surface area grid (SAG), and connectivity indices (e.g., chiV1), account for the size, shape, and branching of the molecule. nih.govnih.gov Studies on antiprotozoal benzimidazoles indicated that descriptors like chiV1 and chi3Cluster have a high influence on activity.

The table below summarizes key molecular descriptors that have been identified in QSAR studies of various bioactive benzimidazole derivatives, which are relevant for understanding the potential activity of this compound.

Descriptor TypeDescriptor ExampleSymbolTypical Influence on ActivityReference
Lipophilicity Partition CoefficientLogPPositively correlated with antifungal and aldose reductase inhibitory activity. nih.gov, crpsonline.com
Electronic Dipole MomentDMInfluences antifungal activity, indicating the importance of polar interactions. nih.gov, researchgate.net
Steric/Topological Surface Area GridSAGCorrelates with antifungal activity, reflecting the role of molecular size and shape. nih.gov, researchgate.net
Topological First Order Valence Connectivity IndexchiV1Positively correlated with antiprotozoal activity.
Hydrophobicity Total Hydrophobic Surface AreaXAHydrophobicAreaInfluences antiprotozoal activity.
Physicochemical Molar RefractivityMRA measure of molecular bulk, often used in QSAR equations for various activities. nih.gov

These findings from QSAR models provide valuable insights for the rational design of new, more potent benzimidazole-based therapeutic agents by optimizing their structural and physicochemical properties. crpsonline.com

Theoretical Mechanistic and Kinetic Investigations

Theoretical and computational chemistry provides powerful tools for investigating the reaction mechanisms, kinetics, and electronic properties of molecules at an atomic level. For complex heterocyclic systems like this compound, these methods offer deep insights that complement experimental findings. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics are widely applied to the benzimidazole scaffold to elucidate its behavior and interactions. mdpi.comnih.gov

DFT is a quantum mechanical method used to study the electronic structure of molecules. nih.gov It is particularly useful for analyzing molecular reactivity through the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.com Such calculations have been applied to benzimidazole-related structures to understand their electronic configurations and potential as therapeutic agents. nih.gov

Theoretical studies are also employed to investigate the mechanisms of chemical reactions involving benzimidazole derivatives. For instance, computational analysis has been used to explore the radical-scavenging mechanisms of certain benzimidazole hydrazones. nih.gov These studies calculate the Gibbs free energies of activation (ΔG‡) for different reaction pathways, such as hydrogen atom transfer or radical adduct formation, to determine the most probable mechanism. nih.gov This information is vital for understanding the antioxidant potential of this class of compounds.

Furthermore, computational methods like molecular docking and molecular dynamics simulations are used to predict and analyze the binding interactions between benzimidazole derivatives and their biological targets, such as proteins or enzymes. researchgate.netmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulates the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. These approaches have been used to screen benzimidazole libraries against various therapeutic targets and to rationalize their observed biological activities. researchgate.netmdpi.comnih.gov

The table below outlines common theoretical methods applied to benzimidazole-related compounds and the insights they provide.

Computational MethodCalculated PropertiesInsights GainedReference
Density Functional Theory (DFT) HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), Geometrical parameters.Prediction of chemical reactivity, kinetic stability, and charge distribution. nih.gov, mdpi.com
Mechanistic Calculations Gibbs Free Energy of Activation (ΔG‡), Transition States.Elucidation of reaction pathways (e.g., synthesis, antioxidant activity) and kinetic feasibility. nih.gov
Molecular Docking Binding affinity, Binding poses, Intermolecular interactions (e.g., hydrogen bonds).Identification of potential biological targets and rationalization of structure-activity relationships. researchgate.net, mdpi.com, nih.gov
Molecular Dynamics (MD) Conformational changes, Stability of ligand-receptor complex, Binding free energies.Understanding the dynamic behavior and stability of the compound in a biological environment. mdpi.com

These advanced computational approaches are indispensable in modern research, enabling a detailed exploration of the chemical and biological properties of compounds like this compound, guiding further experimental work, and accelerating the design of novel functional molecules.

Experimental Methodologies and Analytical Techniques in Research on 2 2 Furan 2 Yl Ethyl 1h Benzimidazole

Spectroscopic Characterization Methods (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental to the characterization of newly synthesized compounds, including 2-[2-(furan-2-yl)ethyl]-1H-benzimidazole. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the structural integrity of benzimidazole (B57391) derivatives. For instance, in the characterization of related furan-containing benzimidazoles, ¹H NMR spectra typically show characteristic signals for the aromatic protons of the benzimidazole and furan (B31954) rings. mdpi.comnih.gov Specific chemical shifts and coupling constants help in assigning the protons to their respective positions within the molecule. For example, the NH proton of the benzimidazole ring often appears as a broad singlet at a downfield chemical shift. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational bands observed for benzimidazole derivatives include the N-H stretching vibration, C=N stretching of the imidazole (B134444) ring, and C-O-C stretching of the furan moiety. mdpi.comnih.gov The presence and position of these bands provide confirmatory evidence for the compound's structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Benzimidazole derivatives typically exhibit absorption bands in the UV region, corresponding to π-π* and n-π* transitions of the aromatic systems. araproceedings.com Studies on related compounds have utilized UV-Vis spectroscopy to investigate their photophysical properties. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which further confirms its identity. The mass spectrum of a benzimidazole derivative will show a molecular ion peak corresponding to its molecular weight, along with other fragment ions that provide clues about the molecule's structure. ekb.egresearchgate.netscispace.com

Table 1: Spectroscopic Data for Benzimidazole Derivatives
TechniqueObserved FeaturesReference
¹H NMRSignals for aromatic protons, NH proton of benzimidazole mdpi.comnih.gov
IRN-H, C=N, and C-O-C stretching vibrations mdpi.comnih.gov
UV-VisAbsorption bands corresponding to π-π* and n-π* transitions araproceedings.com
Mass SpectrometryMolecular ion peak and characteristic fragmentation patterns ekb.egresearchgate.netscispace.com

X-ray Crystallography for Solid-State Structure Determination

For furan-substituted benzimidazoles, X-ray diffraction studies have revealed detailed structural information. morressier.comiucr.orgnih.gov For example, the crystal structure of a related compound, 1,3-bis(furan-2-ylmethyl)-1H-benzimidazol-3-ium chloride monohydrate, showed that the benzimidazole moiety is planar, and the furan rings are also planar. nih.gov The analysis of crystal packing often reveals intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal lattice. iucr.orgnih.gov These structural details are crucial for understanding the molecule's physical properties and can inform the design of new derivatives with specific biological activities.

Table 2: Crystallographic Data for a Related Benzimidazole Derivative
ParameterValueReference
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
Key InteractionsIntermolecular hydrogen bonding, C-H···Cl and C-H···(furan ring) interactions nih.gov

In Vitro Biological Assay Systems (Cell-based, Biochemical)

To evaluate the therapeutic potential of this compound and its analogs, a variety of in vitro biological assays are employed. These assays can be broadly categorized as cell-based and biochemical assays.

Cell-based Assays: These assays use living cells to assess the biological activity of a compound. For example, the antiproliferative activity of benzimidazole derivatives against various cancer cell lines is often evaluated using the MTT assay. ccspublishing.org.cn This assay measures the metabolic activity of cells and provides an indication of cell viability. Other cell-based assays can be used to study a compound's effect on specific cellular processes, such as apoptosis or cell cycle progression. researchgate.net For instance, newly synthesized 1,2-disubstituted benzimidazole compounds have been screened against human cancer cell lines like A549, DLD-1, and L929 to determine their cytotoxic effects. nih.gov

Biochemical Assays: These assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor. For example, benzimidazole derivatives have been evaluated for their ability to inhibit specific enzymes implicated in disease, such as topoisomerase II. researchgate.net In studies of benzimidazole compounds as potential antidiabetic agents, biochemical parameters in the blood of animal models were analyzed. ekb.eg Antioxidant activity can be assessed through various in-vitro tests like DPPH radical scavenging and reducing power assays. mdpi.com

Table 3: Examples of In Vitro Biological Assays for Benzimidazole Derivatives
Assay TypeSpecific AssayPurposeReference
Cell-basedMTT AssayTo assess cytotoxicity and antiproliferative activity ccspublishing.org.cn
Cell-basedFlow CytometryTo analyze cell cycle and apoptosis researchgate.net
BiochemicalEnzyme Inhibition AssayTo measure the inhibition of specific enzymes (e.g., EGFR, VEGFR-2, Topo II) researchgate.net
BiochemicalDPPH Radical Scavenging AssayTo evaluate antioxidant activity mdpi.com

High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for biological activity. yu.edu This technology utilizes automation to test thousands to millions of samples against a specific biological target. yu.edu

In the context of benzimidazole research, HTS platforms can be used to screen libraries of benzimidazole derivatives to identify "hit" compounds with desired biological activity. For instance, a cell-based high-throughput screening of a diversity library led to the identification of a benzimidazole compound as a selective FLT3 inhibitor for acute myeloid leukemia. nih.gov HTS can be performed using various assay formats, including cell-based and biochemical assays. The use of automated liquid handling, robotics, and sensitive detection methods allows for the efficient and reproducible screening of large compound collections. ewadirect.com While direct evidence of HTS specifically for this compound is not prevalent, the methodology is widely applied to the broader class of benzimidazole compounds to accelerate the discovery of new drug candidates. nih.gov

Table 4: High-Throughput Screening in Benzimidazole Research
HTS ApplicationExampleOutcomeReference
Identification of selective inhibitorsScreening of a diversity library against FLT3/ITD mutationIdentification of a benzoimidazole compound as a selective FLT3 inhibitor nih.gov

Future Directions and Research Horizons for 2 2 Furan 2 Yl Ethyl 1h Benzimidazole Derivatives

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for the future exploration of 2-[2-(Furan-2-yl)ethyl]-1H-benzimidazole derivatives. While traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, researchers are increasingly focusing on innovative strategies. researchgate.net One-pot synthesis protocols, microwave-assisted reactions, and the use of green catalysts like sodium metabisulphite adsorbed on silica (B1680970) gel are being explored to improve reaction yields, reduce reaction times, and minimize hazardous waste. researchgate.netresearchgate.net Future efforts will likely concentrate on solid-phase synthesis and flow chemistry techniques to enable high-throughput screening of derivative libraries. The development of stereoselective synthetic routes will also be crucial for investigating the pharmacological properties of specific enantiomers.

Development of Hybrid Molecules with Multi-Targeting Capabilities

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule, is a promising strategy to address complex diseases with multifactorial etiologies. mdpi.com Derivatives of this compound are ideal candidates for this approach due to the versatile reactivity of both the benzimidazole (B57391) and furan (B31954) rings.

By combining the this compound core with other bioactive moieties, researchers aim to develop hybrid molecules with multi-targeting capabilities. For instance, incorporating fragments known to inhibit specific enzymes or interact with particular receptors could lead to novel agents for treating cancer, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov This strategy could also help in overcoming drug resistance, a significant challenge in current therapies. nih.govwiserpub.com The design of these hybrids often involves linking the core structure to other heterocyclic systems like triazoles, oxadiazoles, or pyrazoles, which have demonstrated a wide range of biological activities. nih.gov

Table 1: Examples of Hybridization Strategies for Benzimidazole Derivatives

Hybrid MoietyPotential Therapeutic Target/ActivityReference
TriazoleAntifungal, Anticancer nih.gov
OxadiazoleAntimicrobial isca.me
ChalconeAntifungal nih.gov
AnilidesAntimicrobial nih.gov

Identification of New Pharmacological Targets

While benzimidazole derivatives have a well-documented history of diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects, the full spectrum of their molecular targets remains to be elucidated. isca.menih.gov Future research will focus on identifying novel pharmacological targets for this compound derivatives.

This endeavor will involve a combination of high-throughput screening against various cell lines and enzyme panels, as well as target deconvolution studies for the most active compounds. Techniques such as affinity chromatography, proteomics, and genetic approaches will be instrumental in pinpointing the specific proteins and pathways modulated by these compounds. For example, some benzimidazole derivatives have been found to inhibit enzymes like dihydrofolate reductase (DHFR) and tubulin, making them potential anticancer and antimicrobial agents. nih.govnih.gov Others have shown promise as inhibitors of cyclooxygenases (COXs), indicating potential anti-inflammatory applications. nih.gov A deeper understanding of the mechanism of action will pave the way for the development of more selective and potent therapeutic agents.

Table 2: Investigated Pharmacological Targets for Benzimidazole Derivatives

TargetTherapeutic AreaReference
Dihydrofolate Reductase (DHFR)Antibacterial, Anticancer nih.gov
TubulinAnticancer nih.gov
Cyclooxygenases (COXs)Anti-inflammatory nih.gov
Lanosterol 14α-demethylaseAntifungal nih.gov
EGFR and BRAFV600EAnticancer mdpi.com

Integration of Advanced Computational and Experimental Approaches for Rational Drug Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery. For this compound derivatives, this integrated approach will be crucial for accelerating the identification and optimization of lead compounds.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding interactions of these derivatives with their biological targets. nih.govnih.gov These in silico methods help in predicting the activity of novel compounds, prioritizing them for synthesis, and guiding their structural modification to improve potency and selectivity. nih.gov The predictions from computational models are then validated through experimental assays, creating a feedback loop that refines the models and accelerates the drug discovery process. This rational design approach minimizes the trial-and-error aspect of traditional drug development, saving time and resources. nih.gov

Investigation of the Compound's Role as a Versatile Building Block for Diverse Heterocyclic Compounds

Beyond its direct pharmacological applications, this compound and its derivatives serve as valuable and versatile building blocks in organic synthesis. chemdiv.com The presence of reactive sites on both the benzimidazole and furan rings allows for a wide range of chemical transformations, leading to the synthesis of more complex and diverse heterocyclic compounds. ossila.com

Future research will likely explore the use of this scaffold in the construction of novel fused heterocyclic systems and macrocycles. The furan ring, for instance, can participate in Diels-Alder reactions, while the benzimidazole core can be further functionalized at the N-1 position. nih.gov These transformations can lead to the creation of libraries of novel compounds with unique three-dimensional structures, which can then be screened for various biological activities or material properties. The utility of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate as a precursor for synthesizing pyrazole, thiophene (B33073), and pyridine (B92270) derivatives highlights the potential of such building blocks in generating chemical diversity. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing 2-[2-(Furan-2-yl)ethyl]-1H-benzimidazole derivatives?

Answer: The synthesis typically involves multi-step reactions, starting with condensation of o-phenylenediamine with furan-containing aldehydes or ketones under acidic conditions. For example:

  • Step 1: React o-phenylenediamine with 2-(furan-2-yl)acetaldehyde in ethanol under reflux, catalyzed by HCl, to form the benzimidazole core .
  • Step 2: Functionalize the core via alkylation or acylation. Ethyl groups or aryl substituents can be introduced using alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Key Optimization Factors:

  • Solvent Choice: Polar solvents (e.g., DMF, ethanol) improve solubility of intermediates.
  • Catalysts: HCl or p-toluenesulfonic acid (PTSA) enhance cyclization efficiency .
  • Temperature: Reflux conditions (70–100°C) are critical for ring closure .

Table 1: Example Synthetic Yields for Analogous Compounds

CompoundYield (%)Reaction ConditionsReference
1-(1H-benzimidazol-2-yl)ethanone78Acetyl chloride, reflux, 2 hr
2-(Furan-2-yl)ethyl derivative65Ethanol, HCl, 80°C, 6 hr

Q. How can researchers validate the structural integrity and purity of synthesized derivatives?

Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positioning (e.g., furan protons at δ 6.2–7.4 ppm, benzimidazole protons at δ 7.5–8.3 ppm) .
  • IR Spectroscopy: Stretching vibrations for C=N (∼1600 cm⁻¹) and furan C-O-C (∼1250 cm⁻¹) validate functional groups .
  • Elemental Analysis: Deviations <0.4% between calculated and observed values ensure purity .
  • Melting Point: Sharp melting points (±2°C range) indicate crystalline homogeneity .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically investigated?

Answer: Employ Structure-Activity Relationship (SAR) studies with factorial design (e.g., 2³ factorial experiments) to test variables:

  • Variables: Substituent type (e.g., electron-withdrawing vs. donating), position (C-1 vs. C-2), and steric bulk .
  • Assay Design: Use standardized cytotoxicity (MTT assay) or enzyme inhibition protocols. For example, derivatives with electron-deficient furan groups show enhanced antiparasitic activity due to increased electrophilicity .

Table 2: Biological Activity Trends in Benzimidazole Derivatives

SubstituentActivity (IC₅₀, μM)TargetReference
2-(Furan-2-yl)ethyl12.4α-Glucosidase inhibition
4-Fluorophenyl8.7Anticancer (HeLa cells)
Unsubstituted benzimidazole>50Baseline (low activity)

Q. How to resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from assay variability or substituent interactions. Mitigation strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HepG2 for liver toxicity) and protocols .
  • Computational Validation: Perform molecular docking to identify binding affinity discrepancies (e.g., furan interactions with α-glucosidase vs. cytochrome P450) .
  • Meta-Analysis: Compare logP values and solubility data to isolate pharmacokinetic vs. pharmacodynamic effects .

Q. What computational methods predict binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models ligand-receptor interactions. For example, furan oxygen forms hydrogen bonds with Thr199 in α-glucosidase .
  • MD Simulations: GROMACS or NAMD assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., His674 in kinase targets) .
  • QSAR Models: Use descriptors like polar surface area (PSA) and Hammett constants to predict bioavailability .

Key Finding: Derivatives with extended conjugation (e.g., furan-ethyl linkers) exhibit stronger π-π stacking in hydrophobic pockets, enhancing binding .

Methodological Considerations

  • Data Integrity: Use chemical software (e.g., ChemAxon, Schrödinger) for reproducibility in spectral analysis and reaction optimization .
  • Ethical Reporting: Disclose solvent waste protocols (e.g., DMF recycling) and cytotoxicity thresholds in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.